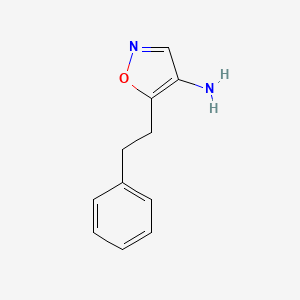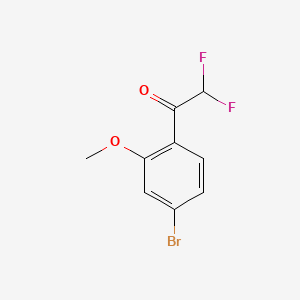
2-Hydroxy-2-methylpent-4-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methylpent-4-enoicacid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylpent-4-enoicacid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with methyl vinyl ketone, followed by hydrolysis and oxidation steps. The reaction conditions typically require a base catalyst such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and crystallization to achieve high purity levels. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-2-methylpent-4-enoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methylpent-4-enoic acid or 2-Methyl-4-penten-2-one.
Reduction: 2-Hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methylpent-4-enoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methylpent-4-enoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-2-methylhexanoic acid
- 2-Hydroxy-2-methyl-3-pentenoic acid
Comparison: 2-Hydroxy-2-methylpent-4-enoicacid is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Its versatility in synthetic applications and potential biological activity make it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
2-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
InChI-Schlüssel |
NQRZSIPZBAMEPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


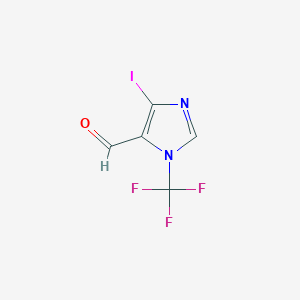
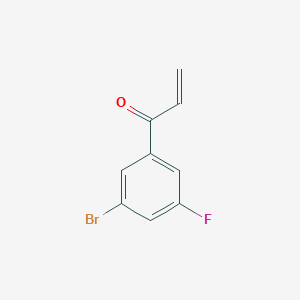
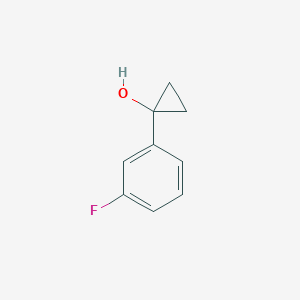
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)

![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
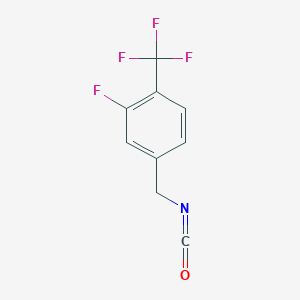
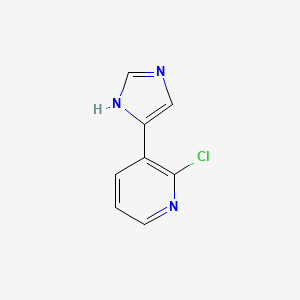
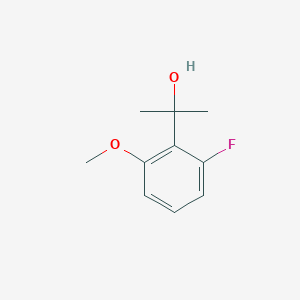

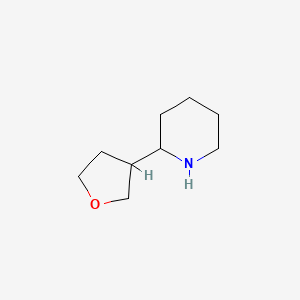
![3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal](/img/structure/B15322251.png)
